molecular formula C15H16Cl2F3N5O2S B3035334 1-(5-Chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 318247-34-6

1-(5-Chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No. B3035334
CAS RN: 318247-34-6
M. Wt: 458.3 g/mol
InChI Key: HMPWNRLONQCHGZ-UHFFFAOYSA-N
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Description

The compound “1-(5-Chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, a piperazine ring, and a pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The piperazine ring provides a basic center, while the sulfonyl group is a strong electron-withdrawing group. The pyrazole ring has a nitrogen atom that can participate in hydrogen bonding .

Scientific Research Applications

Anticancer Research A study by Kostyantyn Turov (2020) examined anticancer activity in a series of polyfunctional substituted 1,3-thiazoles. Compounds with a piperazine substituent showed effectiveness against several types of cancer cell lines, including lung, kidney, and breast cancers.

Antibacterial and Antimicrobial Properties Research by Ahmed E. M. Mekky & S. Sanad (2020) focused on novel bis(pyrazole-benzofuran) hybrids with a piperazine linker. These compounds exhibited significant antibacterial efficacies against various strains, including E. coli and S. aureus.

Antidiabetic Applications B. Bindu, S. Vijayalakshmi & A. Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated their potential as anti-diabetic medications, particularly for Dipeptidyl peptidase-4 (DPP-4) inhibition.

Antimicrobial Agents A study by Divyesh Patel et al. (2012) synthesized thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, evaluating their antimicrobial activity against various bacteria and fungi.

Glycine Transporter 1 Inhibition Shuji Yamamoto et al. (2016) identified compounds with a structure similar to the given chemical that served as potent and orally available inhibitors of Glycine Transporter 1, important for central nervous system functions.

properties

IUPAC Name

1-(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2F3N5O2S/c1-9-12(13(17)23(2)22-9)28(26,27)25-5-3-24(4-6-25)14-11(16)7-10(8-21-14)15(18,19)20/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPWNRLONQCHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(5-Chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(5-Chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(5-Chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Reactant of Route 5
1-(5-Chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(5-Chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

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